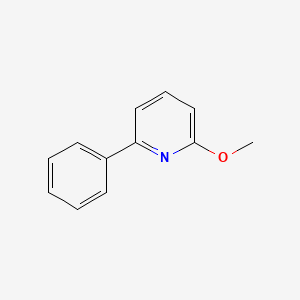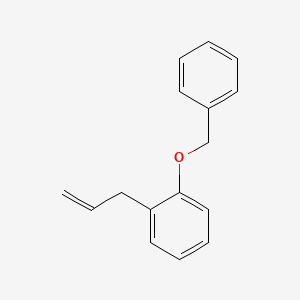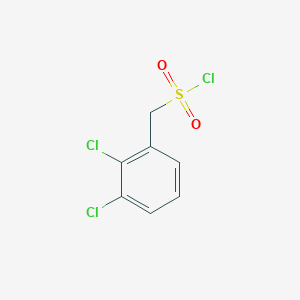![molecular formula C11H11F6N B1354274 (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine CAS No. 511256-36-3](/img/structure/B1354274.png)
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone using a whole-cell biocatalyst such as Candida tropicalis. The reaction is carried out in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions. The biocatalyst maintains high yields even under oxygen-deficient environments .
Industrial Production Methods
For industrial production, optimizing various reaction parameters is crucial. This includes adjusting the amount of biocatalyst and co-substrate, as well as altering the respiratory pattern of the biocatalyst to enhance catalytic efficiency. The use of choline chloride:trehalose (1:1 molar ratio) in the reaction system has been shown to increase cell membrane permeability and reduce cytotoxicity, further improving yields .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
Major products formed from these reactions include:
- Alcohols and amines from reduction reactions.
- Ketones and aldehydes from oxidation reactions.
- Various substituted phenyl derivatives from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of lipid-lowering agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenol: Shares the trifluoromethyl groups but differs in functional groups, leading to different reactivity and applications.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with similar trifluoromethyl groups but used primarily in the synthesis of urethanes and other polymers.
Uniqueness
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of both amine and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable in asymmetric synthesis and as a precursor for various pharmaceuticals and specialty chemicals .
Propiedades
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIAARPZLAPMHX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469394 |
Source


|
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511256-36-3 |
Source


|
| Record name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
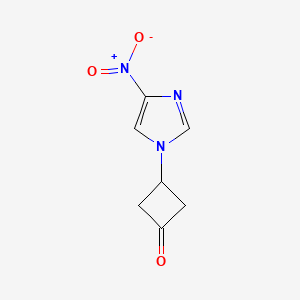
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)
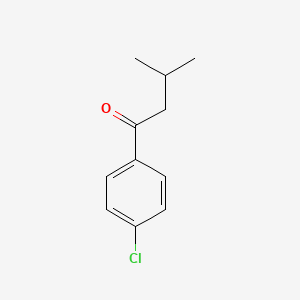

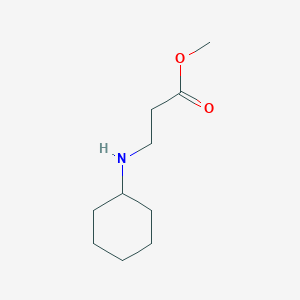
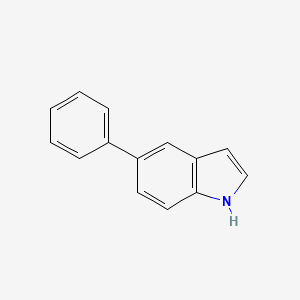

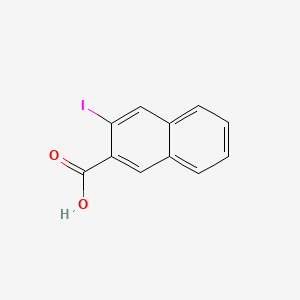
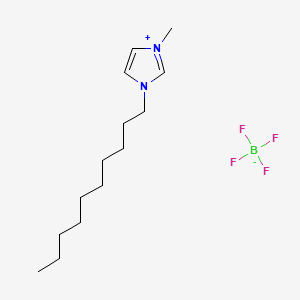
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
